1-(5-Formylthiophen-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(5-Formylthiophen-2-yl)pyrrolidine-2-carboxamide is an organic compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol This compound features a pyrrolidine ring substituted with a formylthiophene group and a carboxamide group
Preparation Methods
The synthesis of 1-(5-Formylthiophen-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the Formylthiophene Group: The formylthiophene group can be introduced via a formylation reaction, where thiophene is treated with formylating agents like formic acid or formamide.
Coupling of the Pyrrolidine and Formylthiophene: The final step involves coupling the pyrrolidine ring with the formylthiophene group using coupling reagents like EDCI or DCC under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(5-Formylthiophen-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophenes.
Scientific Research Applications
1-(5-Formylthiophen-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(5-Formylthiophen-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and carboxamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring’s stereochemistry and the thiophene group’s electronic properties also play a role in its biological activity .
Comparison with Similar Compounds
1-(5-Formylthiophen-2-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: This compound features a similar pyrrolidine ring but with different substituents, leading to distinct biological activities.
Proline Derivatives: These compounds share the pyrrolidine ring structure but differ in their side chains and functional groups, resulting in varied pharmacological profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H12N2O2S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
1-(5-formylthiophen-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2S/c11-10(14)8-2-1-5-12(8)9-4-3-7(6-13)15-9/h3-4,6,8H,1-2,5H2,(H2,11,14) |
InChI Key |
ABEWJPLLHFGAIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(S2)C=O)C(=O)N |
Origin of Product |
United States |
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